Atizoram
Overview
Description
Atizoram, also known by its chemical name 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone, is a phosphodiesterase 4 inhibitor . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases .
Preparation Methods
The synthesis of Atizoram involves several steps. The key synthetic route includes the formation of the bicyclo[2.2.1]heptane moiety, followed by its attachment to a methoxyphenyl group. The final step involves the formation of the tetrahydropyrimidinone ring . Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
Atizoram undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Atizoram has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of phosphodiesterase 4 inhibition on various chemical processes.
Biology: this compound is used to investigate the role of phosphodiesterase 4 in cellular signaling pathways.
Mechanism of Action
Atizoram exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha . The molecular targets and pathways involved include the cAMP signaling pathway and the downstream effects on inflammatory cytokine production .
Comparison with Similar Compounds
Atizoram is unique among phosphodiesterase 4 inhibitors due to its specific chemical structure and its ability to selectively inhibit phosphodiesterase 4 without affecting other phosphodiesterase isoforms . Similar compounds include:
Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used in the treatment of psoriatic arthritis and plaque psoriasis.
Crisaborole: A topical phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis.
This compound’s uniqueness lies in its specific binding affinity and its potential for fewer side effects compared to other phosphodiesterase 4 inhibitors .
Properties
IUPAC Name |
5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNEAPWQHVPOK-FFSVYQOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151212 | |
Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115898-30-1, 135637-46-6 | |
Record name | Cp-76593 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atizoram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-76593 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATIZORAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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